Cas no 1312004-40-2 (2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide)
2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- Z2865990594
- 2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide
- 1312004-40-2
- EN300-26576823
- (E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide
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- Inchi: 1S/C13H15ClN2O2S/c1-2-16(10-3-9-15)19(17,18)11-8-12-4-6-13(14)7-5-12/h4-8,11H,2-3,10H2,1H3/b11-8+
- InChI Key: JNNHYVWIZHIYOE-DHZHZOJOSA-N
- SMILES: ClC1C=CC(=CC=1)/C=C/S(N(CC)CCC#N)(=O)=O
Computed Properties
- Exact Mass: 298.0542766g/mol
- Monoisotopic Mass: 298.0542766g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 69.6Ų
2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26576823-0.05g |
2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide |
1312004-40-2 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
| Enamine | EN300-26576823-0.1g |
2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide |
1312004-40-2 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
| Enamine | EN300-26576823-0.25g |
2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide |
1312004-40-2 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
| Enamine | EN300-26576823-0.5g |
2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide |
1312004-40-2 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
| Enamine | EN300-26576823-1g |
2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide |
1312004-40-2 | 90% | 1g |
$699.0 | 2023-11-13 | |
| Enamine | EN300-26576823-2.5g |
2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide |
1312004-40-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
| Enamine | EN300-26576823-5g |
2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide |
1312004-40-2 | 90% | 5g |
$2028.0 | 2023-11-13 | |
| Enamine | EN300-26576823-10g |
2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide |
1312004-40-2 | 90% | 10g |
$3007.0 | 2023-11-13 | |
| Enamine | EN300-26576823-10.0g |
2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide |
1312004-40-2 | 95.0% | 10.0g |
$3007.0 | 2025-03-20 | |
| Enamine | EN300-26576823-1.0g |
2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide |
1312004-40-2 | 95.0% | 1.0g |
$699.0 | 2025-03-20 |
2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Additional information on 2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide
2-(4-Chlorophenyl)-N-(2-Cyanoethyl)-N-ethylethene-1-sulfonamide: An Overview of a Promising Compound (CAS No. 1312004-40-2)
2-(4-Chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide (CAS No. 1312004-40-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.
Chemical Structure and Properties
2-(4-Chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide is a sulfur-containing organic compound with a molecular formula of C13H15ClNO3S. The presence of a chlorophenyl group, a cyanoethyl substituent, and an ethyl group attached to the sulfonamide moiety imparts unique chemical properties to this molecule. The chlorophenyl group enhances the lipophilicity of the compound, which can improve its membrane permeability and bioavailability. The cyanoethyl substituent adds an additional functional group that can participate in various chemical reactions, making the compound versatile for synthetic modifications.
The sulfonamide functional group is well-known for its biological activity and has been widely used in the development of drugs targeting various diseases. The combination of these functional groups in 2-(4-Chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide suggests that it may exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis Methods
The synthesis of 2-(4-Chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide has been reported using several methods. One common approach involves the reaction of 4-chlorobenzene sulfonyl chloride with N-(2-cyanoethyl)ethanamine in the presence of a base such as triethylamine. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product. Another method involves the condensation of 4-chlorobenzene sulfonyl chloride with N,N-diethylethylene diamine under controlled conditions.
The choice of synthesis method depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes for this compound. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste generation.
Biological Activities and Applications
2-(4-Chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide has been studied for its potential therapeutic applications in various diseases. One area of significant interest is its anti-inflammatory activity. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This property makes it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 2-(4-Chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide has also shown potential as an antimicrobial agent. Studies have reported that it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death. This property could be particularly valuable in addressing the growing problem of antibiotic resistance.
Furthermore, preliminary research suggests that 2-(4-Chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide may have anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. While more extensive studies are needed to confirm these findings, this compound holds promise as a potential lead molecule for cancer therapy.
Clinical Trials and Future Prospects
The promising preclinical results for 2-(4-Chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide have paved the way for further clinical investigation. Several phase I clinical trials are currently underway to evaluate its safety and efficacy in human subjects. These trials aim to determine optimal dosing regimens and identify any potential side effects or adverse reactions.
If these initial trials yield positive results, more advanced phase II and III trials will be conducted to assess the compound's therapeutic potential in specific disease conditions. The ultimate goal is to bring this compound to market as a safe and effective treatment option for patients suffering from inflammatory disorders, infections, and cancer.
Conclusion
2-(4-Chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide (CAS No. 1312004-40-2) is a multifaceted compound with a unique chemical structure that confers diverse biological activities. Its anti-inflammatory, antimicrobial, and anticancer properties make it a promising candidate for further pharmaceutical development. Ongoing research and clinical trials will provide valuable insights into its therapeutic potential and pave the way for its potential use in clinical practice.
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